molecular formula C23H18FN5O2S2 B2897289 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896322-49-9

2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2897289
CAS RN: 896322-49-9
M. Wt: 479.55
InChI Key: JRNGTRGUPNUSTQ-UHFFFAOYSA-N
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Description

2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C23H18FN5O2S2 and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds structurally related to 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one have been synthesized for their antibacterial properties. For instance, derivatives like chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones show significant antibacterial activity (Solankee & Patel, 2004).

Structural Characterization

The synthesis and structural characterization of compounds, including fluorophenyl and thiazole derivatives, are essential for understanding their chemical properties. These characterizations often involve single crystal diffraction studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

COX-2 Inhibitors

Derivatives of 4,5-diaryl-1H-pyrazole-3-ol, a similar compound, have been synthesized as potential COX-2 inhibitors. These compounds have shown selectivity for COX-2 versus COX-1 enzyme, which is significant for therapeutic applications (Patel et al., 2004).

Heterocyclic Synthesis

The compound has also found applications in the synthesis of various heterocyclic compounds, such as pyrazole, isoxazole, pyrimidine, triazine, and others. These derivatives are created through reactions with different nitrogen nucleophiles (Mohareb et al., 2004).

Antimicrobial Agents

Some new thiophene-based heterocycles incorporating a similar compound have been synthesized as potential antimicrobial agents. They have shown significant activity against various pathogens (Mabkhot et al., 2016).

Antiviral Activity

The compound's derivatives have also been explored for antiviral properties. For example, derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine have been evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity (Attaby et al., 2006).

Fluorescent Dyes

The compound plays a role in the synthesis of fluorescent dyes, especially those exhibiting large Stokes shifts. These derivatives are essential in various applications, including imaging and sensing (Rihn et al., 2012).

Electroluminescence and Photovoltaic Properties

The synthesis of copolymers containing a derivative of this compound has been studied for their electroluminescence performance and photovoltaic properties, relevant in the development of light-emitting devices and solar cells (Lee & Liu, 2010).

Fluorescent Styryl Derivatives

The compound's derivatives have been synthesized and studied for their photophysical and thermal properties, important in high-tech applications like OLEDs and NLOs (Padalkar, Patil, & Sekar, 2011).

Blue Phosphorescence

Heteroleptic Ir(III) metal complexes bearing N-phenyl-substituted pyrazoles and pyridyl pyrazole or triazole ligands have been synthesized for achieving highly efficient, room-temperature blue phosphorescence (Yang et al., 2005).

Reaction Mechanism Studies

The reaction mechanisms involving derivatives of this compound have been studied, providing insights into organic synthesis processes and contributing to the development of new synthetic methods (Ledenyova et al., 2018).

Anti-Cancer Activity

Derivatives of the compound have been evaluated for their anticancer activity. Studies include the synthesis of various derivatives and their in vitro evaluation against different cancer cell lines (Velihina et al., 2021).

properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S2/c1-14-4-9-20-25-22(26-23(31)28(20)12-14)33-13-21(30)29-18(15-5-7-16(24)8-6-15)11-17(27-29)19-3-2-10-32-19/h2-10,12,18H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNGTRGUPNUSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

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